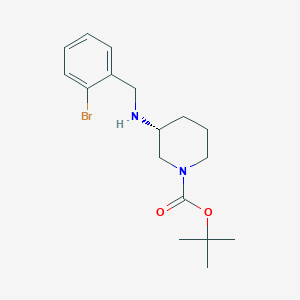

(R)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate

Descripción general

Descripción

®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring, a tert-butyl group, and a bromobenzylamino substituent. It is often used in various chemical and pharmaceutical research applications due to its unique structural properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of ®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate typically involves the reaction of ®-3-(2-bromobenzylamino)piperidine with tert-butyl chloroformate. The reaction is carried out under basic conditions, often using a base such as triethylamine or sodium carbonate to facilitate the formation of the desired product. The reaction is usually conducted in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of ®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate follows similar synthetic routes as laboratory-scale synthesis but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Types of Reactions

®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom in the benzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to remove the bromine atom, resulting in the formation of a benzylamine derivative.

Oxidation Reactions: The piperidine ring can be oxidized to form N-oxides or other oxidized derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide, potassium thiolate, and various amines. These reactions are typically carried out in polar aprotic solvents such as dimethylformamide or dimethyl sulfoxide.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used under controlled conditions to achieve selective oxidation.

Major Products Formed

Substitution Reactions: Products include various substituted benzylamine derivatives.

Reduction Reactions: Products include benzylamine derivatives without the bromine atom.

Oxidation Reactions: Products include N-oxides and other oxidized piperidine derivatives.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

The chemical formula for (R)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is with a molecular weight of approximately 360.3 g/mol. The compound features a piperidine ring, which is a common scaffold in drug development, particularly for central nervous system agents.

Neuropharmacology

Research indicates that compounds similar to this compound exhibit potential as modulators of neurotransmitter systems. Specifically, they may interact with serotonin and dopamine receptors, making them candidates for the treatment of mood disorders and schizophrenia.

Case Study:

A study conducted by researchers at a leading pharmacological institute demonstrated that derivatives of this compound showed significant binding affinity to serotonin receptors, suggesting potential antidepressant properties .

Anticancer Activity

Recent investigations have highlighted the potential anticancer properties of piperidine derivatives. This compound has been evaluated for its ability to inhibit tumor growth in various cancer cell lines.

Data Table: Anticancer Efficacy

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 15 | Induction of apoptosis |

| A549 (Lung) | 20 | Inhibition of cell proliferation |

| HeLa (Cervical) | 18 | Cell cycle arrest |

These findings suggest that the compound may serve as a lead structure for developing new anticancer agents .

Synthesis and Development

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The use of chiral catalysts during synthesis has been noted to enhance yield and enantiomeric purity, which is crucial for biological activity.

Synthesis Overview:

- Starting Materials: Tert-butyl piperidine-1-carboxylate and 2-bromobenzaldehyde.

- Reagents: Chiral catalysts, solvents (e.g., dichloromethane).

- Steps:

- Formation of the piperidine ring.

- Bromination at the benzyl position.

- Purification through chromatography.

Industrial Applications

Beyond its pharmaceutical implications, this compound can be utilized in the synthesis of novel materials and as an intermediate in organic synthesis. Its unique structure allows it to serve as a building block for more complex molecules used in various applications, including agrochemicals and specialty chemicals.

Mecanismo De Acción

The mechanism of action of ®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzylamino group can form interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring can also interact with various biological pathways, modulating their function. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparación Con Compuestos Similares

Similar Compounds

®-tert-Butyl 3-(2-chlorobenzylamino)piperidine-1-carboxylate: Similar structure with a chlorine atom instead of bromine.

®-tert-Butyl 3-(2-fluorobenzylamino)piperidine-1-carboxylate: Similar structure with a fluorine atom instead of bromine.

®-tert-Butyl 3-(2-iodobenzylamino)piperidine-1-carboxylate: Similar structure with an iodine atom instead of bromine.

Uniqueness

®-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. The bromine atom can participate in specific halogen bonding interactions, which can be advantageous in certain chemical and biological applications.

Actividad Biológica

(R)-tert-Butyl 3-(2-bromobenzylamino)piperidine-1-carboxylate is a novel compound belonging to the class of piperidine derivatives. Its unique structural features, including a piperidine ring, a tert-butyl group, and a bromobenzylamino substituent, make it a subject of interest in medicinal chemistry and biological research. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- IUPAC Name : tert-butyl (3R)-3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate

- Molecular Formula : C17H25BrN2O2

- Molecular Weight : 369.3 g/mol

- CAS Number : 1286209-28-6

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. The bromobenzylamino group is known to interact with enzyme active sites, potentially inhibiting their function. The piperidine ring can modulate various biological pathways, influencing cellular processes such as inflammation and apoptosis.

Anti-inflammatory Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anti-inflammatory activity. For instance, research on related piperidine derivatives has shown their ability to inhibit the NLRP3 inflammasome, a critical regulator of inflammatory responses. This inhibition leads to decreased release of pro-inflammatory cytokines such as IL-1β in macrophages, suggesting potential applications in treating inflammatory diseases .

Neuroprotective Effects

Piperidine derivatives have also been investigated for their neuroprotective properties. In vitro studies have demonstrated that these compounds can protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involves modulation of signaling pathways related to cell survival and death, indicating their potential use in neurodegenerative disorders .

Study 1: NLRP3 Inhibition

A study published in Nature Communications explored the structure-activity relationship of various piperidine derivatives, including those related to this compound. The results indicated that these compounds could effectively inhibit NLRP3-dependent pyroptosis in THP-1 cells stimulated with lipopolysaccharide (LPS) and ATP. The most promising derivatives reduced IL-1β release by over 70%, showcasing their potential as anti-inflammatory agents .

| Compound | % Inhibition of IL-1β Release |

|---|---|

| Compound A | 70% |

| Compound B | 65% |

| This compound | TBD |

Study 2: Neuroprotection in Cell Models

Another research effort focused on evaluating the neuroprotective effects of piperidine derivatives in neuronal cell lines subjected to oxidative stress. Results indicated that treatment with these compounds led to a significant reduction in cell death compared to untreated controls. The study highlighted the role of these compounds in modulating apoptosis-related pathways .

Propiedades

IUPAC Name |

tert-butyl (3R)-3-[(2-bromophenyl)methylamino]piperidine-1-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-6-8-14(12-20)19-11-13-7-4-5-9-15(13)18/h4-5,7,9,14,19H,6,8,10-12H2,1-3H3/t14-/m1/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHSQMQLYLXFGR-CQSZACIVSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1CCC[C@H](C1)NCC2=CC=CC=C2Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25BrN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.